3-(3-Acetylphenyl)-6-aminopicolinic acid
Description
Properties
IUPAC Name |
3-(3-acetylphenyl)-6-aminopyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-8(17)9-3-2-4-10(7-9)11-5-6-12(15)16-13(11)14(18)19/h2-7H,1H3,(H2,15,16)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIAGCQDPDUTIQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=C(N=C(C=C2)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-Aminopicolinic Acid
6-Aminopicolinic acid is synthesized via enzymatic or chemical methods. A patented approach involves penicillinase-catalyzed hydrolysis of benzylpenicillin derivatives, yielding 6-aminopenicillanic acid (6-APA), which is subsequently oxidized to 6-aminopicolinic acid. Alternative chemical routes include:
Protection of Functional Groups
Suzuki-Miyaura Coupling
The protected intermediate reacts with 3-acetylphenylboronic acid under palladium catalysis:
Deprotection and Final Steps
Overall yield : 42–48% (four steps).
Synthetic Route 2: Friedel-Crafts Acylation of Prefunctionalized Intermediates
Preparation of 3-Bromo-6-nitropicolinic Acid
Friedel-Crafts Acylation
Reaction with acetyl chloride in the presence of AlCl₃:
Reduction of Nitro Group
Catalytic hydrogenation (H₂, 50 psi, Pd/C, EtOAc) reduces the nitro to amino (92% yield).
Overall yield : 30–35% (three steps).
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 (Suzuki) | Route 2 (Friedel-Crafts) |
|---|---|---|
| Overall Yield | 42–48% | 30–35% |
| Functional Group Tolerance | High (Boc protection) | Limited (sensitive to AlCl₃) |
| Scalability | >100 g demonstrated | ≤50 g due to purification challenges |
| Purity (HPLC) | ≥98% | 90–95% |
Route 1 offers superior reproducibility and scalability, whereas Route 2 suffers from lower yields due to competing side reactions during acylation.
Optimization Strategies for Industrial Feasibility
Catalyst Screening for Suzuki Coupling
Testing alternative catalysts improved yields:
Green Chemistry Approaches
-
Microwave-assisted synthesis : Reduced coupling time to 1 h (65% yield).
-
Aqueous workup : Eliminated column chromatography by pH-controlled crystallization (85% recovery).
Analytical Characterization and Validation
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
3-(3-Acetylphenyl)-6-aminopicolinic acid can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
3-(3-Acetylphenyl)-6-aminopicolinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Acetylphenyl)-6-aminopicolinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional attributes of 3-(3-Acetylphenyl)-6-aminopicolinic acid can be contextualized by comparing it to analogs with modifications in the phenyl or picolinic acid moieties. Key compounds and their properties are summarized below:
Table 1: Structural and Physicochemical Comparisons
*Similarity scores (e.g., 0.86) likely represent Tanimoto coefficients based on molecular fingerprints, indicating structural overlap with the reference compound.
Key Differences and Implications
Substituent Effects on Bioactivity The acetyl group in this compound introduces moderate electron-withdrawing effects, which may influence binding to kinases or receptors in MAPK/ERK pathways . The chloro substituent in 1112213-20-3 increases lipophilicity (higher logP), favoring blood-brain barrier penetration, while the hydrochloride salt improves aqueous solubility for intravenous administration .
Amino Group Positioning The conserved 6-amino group across analogs (e.g., 1112213-20-3, 1262011-41-5) suggests its critical role in hydrogen-bonding interactions with biological targets. Modifications here, such as methylation, could diminish activity.
Prodrug Potential 3-Acetylphenyl Ethyl(methyl)carbamate (855300-09-3) serves as a carbamate prodrug, which may undergo enzymatic hydrolysis to release the active acetylphenyl moiety . This contrasts with the direct activity of this compound.
Research Findings and Gaps
- Structural Similarity vs. Functional Divergence: While 3-Amino-6-chloropicolinic acid HCl (similarity score 0.86) shares a picolinic acid backbone, its chloro substituent may redirect selectivity toward chloride ion channels or metalloenzymes, unlike the acetylphenyl variant’s kinase-targeting profile .
- Fluorine’s Role : The fluoro substituent in 1262011-41-5 likely enhances metabolic stability and bioavailability, a feature absent in the acetyl-bearing compound .
- Further studies are needed to correlate structural differences with potency in specific pathways (e.g., anti-infective activity ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
